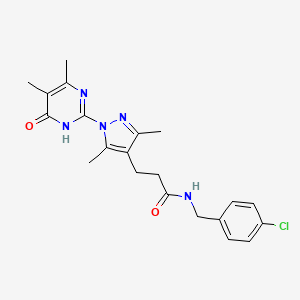

![molecular formula C20H19NO3S B2500463 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine CAS No. 338774-39-3](/img/structure/B2500463.png)

4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

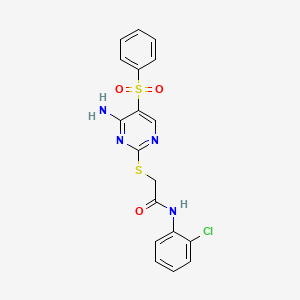

The compound "4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine" is a derivative of pyridine, a heterocyclic aromatic organic compound. Pyridine derivatives have been extensively studied due to their diverse biological activities and their potential as pharmaceuticals. The compound is structurally related to various pyridine derivatives that have been synthesized and evaluated for their biological activities, such as cyclooxygenase inhibition , antioxidant properties , and the formation of salts with sulfonic acids .

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions that can include bromide-to-alcohol conversions, Friedel-Crafts strategies, and Diels-Alder reactions . For example, the synthesis of 2,4-dimethyl-3-pyridinol derivatives involves a low-temperature aryl bromide-to-alcohol conversion as the final step . Although the specific synthesis of "4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, with substituents affecting the overall properties of the compound. For instance, the introduction of a substituent at C5 of the central pyridine ring can optimize COX-2 inhibitory activity . The molecular structures of related compounds have been determined using X-ray diffraction, revealing details such as hydrogen bonding and molecular geometrical parameters .

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions. The reactivity of these compounds can be influenced by their substituents, as seen in the study of 6-substituted-2,4-dimethyl-3-pyridinols, which exhibit significant antioxidant properties and reactivity towards peroxyl radicals . The specific chemical reactions of "4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine" would likely depend on the electron density and steric hindrance provided by its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary widely. For example, the basicity of pyridinols can approach physiological pH with increasing electron density in the ring, and their stability to air oxidation can differ . The crystal and molecular structures can influence properties such as phase transitions and vibrations, as observed in the study of dimethyl bipyridyl complexes with chloranilic acid . The physical and chemical properties of "4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine" would need to be determined experimentally, but they would be influenced by the molecular structure and the nature of the substituents.

科学的研究の応用

1. Sulfonation and Reactivity Studies

Research shows that sulfonation of methyl phenyl sulfate, a related compound, yields various sulfonic acids through decomposition and subsequent sulfonation processes. This study provides insights into the reactivity and sulfonation mechanisms of similar sulfonyl compounds (Wit, D., Woldhuis, A., & Cerfontain, H., 2010).

2. Antimicrobial Activities

A series of compounds including 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide, which share structural similarities with the query compound, have been synthesized and found to exhibit significant antimicrobial activity against various bacteria and fungi (Ghorab, M., Soliman, A. M., Alsaid, M., & Askar, A., 2017).

3. Aminolysis Mechanisms

Research into the aminolysis of related compounds such as p-nitrophenyl acetate by aminopyridines in different solvents provides a better understanding of nucleophilic catalysis mechanisms, which may be relevant to the study of similar pyridine-based compounds (Deady, L., & Finlayson, W., 1980).

4. Iron Mobilization and Medical Chemistry

Studies have shown that certain 3-hydroxypyrid-4-ones, closely related in structure to the query compound, can effectively mobilize iron into the bile and urine, suggesting potential medical applications (Molenda, J., Jones, M., & Basinger, M., 1994).

5. Antiprotozoal Activity

Phenoxypyridine derivatives, including those structurally similar to the query compound, have been synthesized and tested for antiprotozoal activity, showing promising results against various protozoan species (Zubenko, A., Fetisov, L., Kononenko, K., & Svyatogorova, A. E., 2021).

6. Cytotoxicity Studies

Research on a novel biphenolic compound, bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane, has demonstrated cytotoxicity against human tumor cells, highlighting the potential use of similar compounds in cancer research (Choi, S. U., Kim, K., Kim, N., Choi, E., Lee, C. O., Son, K., Kim, S., Bok, S., & Kim, Y. K., 1996).

7. High Pressure-Promoted Reactions

Studies involving high-pressure-promoted [2+2] cycloaddition reactions of 4-methylphenyl 1,2-propadienyl sulfone with enol ethers, compounds structurally related to the query, indicate potential applications in synthetic organic chemistry (Aben, R. M., Braverman, S., & Scheeren, H. W., 2003).

特性

IUPAC Name |

4,6-dimethyl-3-(2-methylphenyl)sulfonyl-2-phenoxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3S/c1-14-9-7-8-12-18(14)25(22,23)19-15(2)13-16(3)21-20(19)24-17-10-5-4-6-11-17/h4-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGABMIQTKNXAAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(ethylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2500385.png)

![8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2500386.png)

![methyl 5-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500389.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2500393.png)

![(5Z)-5-benzylidene-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B2500398.png)

![3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2500402.png)